REACTION_CXSMILES
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C[C:2]1[C:7](Br)=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.[CH2:10]([C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1)[CH3:11]>>[Br:9][C:5]1[CH:4]=[N:3][CH:2]=[C:7]([C:15]2[CH:16]=[CH:17][C:12]([CH2:10][CH3:11])=[CH:13][CH:14]=2)[CH:6]=1
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Name
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Quantity
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23 g
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Type
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reactant
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Smiles
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CC1=NC=C(C=C1Br)Br
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Name
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Quantity
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18 g
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Type
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reactant
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Smiles
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C(C)C1=CC=C(C=C1)B(O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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BrC=1C=NC=C(C1)C1=CC=C(C=C1)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |